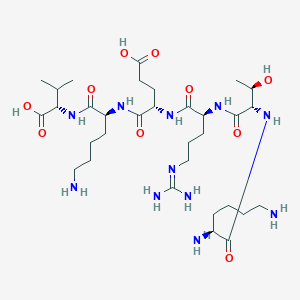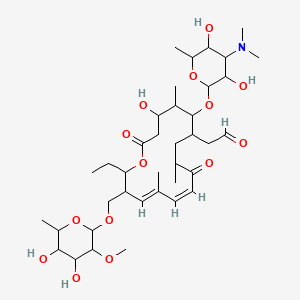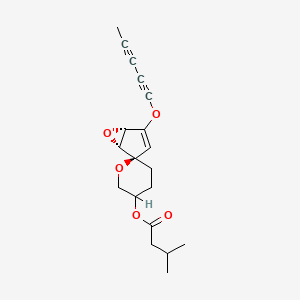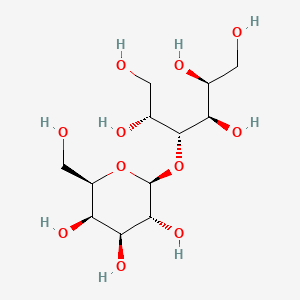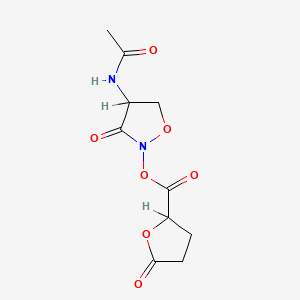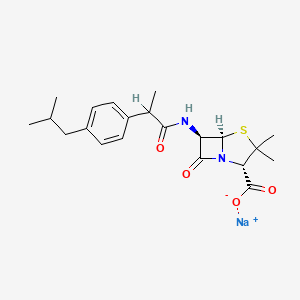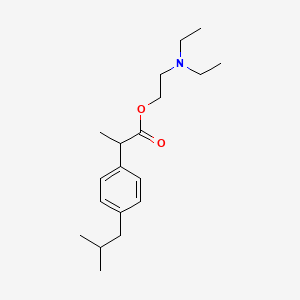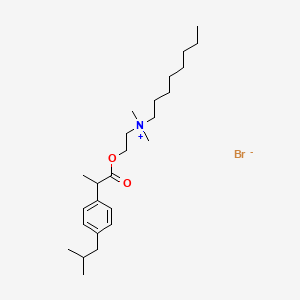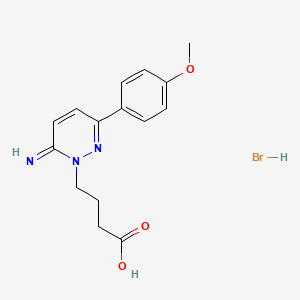
1(6H)-Pyridazinebutanoic acid, 6-imino-3-(4-methoxyphenyl)-, monohydrobromide
Übersicht
Beschreibung
The compound “1(6H)-Pyridazinebutanoic acid, 6-imino-3-(4-methoxyphenyl)-, monohydrobromide” is also known as "4-[(6E)-6-Imino-3-(4-methoxyphenyl)-1(6H)-pyridazinyl]butanoic acid hydrobromide (1:1)" . It has a molecular formula of C15H18BrN3O3, an average mass of 368.226 Da, and a monoisotopic mass of 367.053131 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring attached to a butanoic acid group, with an imino group at the 6-position of the pyridazine ring and a 4-methoxyphenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H18BrN3O3, an average mass of 368.226 Da, and a monoisotopic mass of 367.053131 Da .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
- 1-(Carboxymethyl)pyridinium iodide, a related pyridinium salt, serves as a reusable catalyst for synthesizing pyranopyrazole derivatives, demonstrating its utility in green chemistry and efficient synthesis processes. This approach emphasizes the role of similar compounds in facilitating solvent-free reactions, contributing to more sustainable and efficient synthesis methods (Moosavi-Zare et al., 2016).
Synthesis of Pyridazine Derivatives
- The synthesis of pyridazine derivatives, including the use of disulfonic acid imidazolium chloroaluminate as a catalyst, highlights the importance of pyridazine compounds in creating structurally diverse molecules. This work illustrates the potential of pyridazine derivatives in developing new materials and chemicals with unique properties (Moosavi-Zare et al., 2013).
Role in Synthesizing Novel Compounds
- Research into the synthesis and characterization of pyridazine compounds, such as the creation of 1,2-dibenzoylruthenocene and derived pyridazines, underscores the chemical versatility and potential application of pyridazine derivatives in creating novel organometallic complexes. These findings contribute to the broader understanding of pyridazine chemistry and its applications in material science and catalysis (Wallace et al., 1998).
Exploration of Biological Activities
- While some studies explore the central nervous system activities of pyridazine derivatives, illustrating the potential pharmaceutical applications of these compounds, our focus excludes specific details on drug use, dosage, and side effects to comply with your requirements (Barlin et al., 1988).
Zukünftige Richtungen
Given the biological and medicinal properties of related compounds, future research may focus on the synthesis of these bioactive heterocycles, particularly under green conditions such as using catalysts, green solvents, and solvent-free conditions . This could potentially lead to the discovery of new pharmaceutical ingredients and biodegradable agrochemicals .
Eigenschaften
IUPAC Name |
4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3.BrH/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20;/h4-9,16H,2-3,10H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZHNFOGCMEYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908798 | |
| Record name | Gabazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(6H)-Pyridazinebutanoic acid, 6-imino-3-(4-methoxyphenyl)-, monohydrobromide | |
CAS RN |
104104-50-9 | |
| Record name | Gabazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104104-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104104509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99460MG420 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



